molecular formula C11H13F2NO2S B12136902 1-[(3,4-Difluorophenyl)sulfonyl]piperidine

1-[(3,4-Difluorophenyl)sulfonyl]piperidine

Cat. No.: B12136902
M. Wt: 261.29 g/mol
InChI Key: LVXJPJOPSDYXEE-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)sulfonyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4-difluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)sulfonyl]piperidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Difluorophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, making it effective in various biological assays .

Comparison with Similar Compounds

    1-[(3,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with an additional carboxylic acid group.

    3,4-Difluorophenyl sulfone: Lacks the piperidine ring but shares the difluorophenyl sulfonyl group.

Uniqueness: this compound is unique due to the combination of the piperidine ring and the difluorophenyl sulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its versatility in various applications compared to its analogs .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

LVXJPJOPSDYXEE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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